N-Butyl-D9-amine hcl
Description
Significance of Deuterium (B1214612) Labeling in Organic and Biological Chemistry
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a important tool in organic and biological chemistry. symeres.comclearsynth.com This isotopic substitution provides a subtle yet powerful method to investigate reaction mechanisms, metabolic pathways, and the structure of molecules. symeres.comthalesnano.com The key to its utility lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower reaction rates. unam.mx This effect allows researchers to identify bond-breaking steps in a reaction sequence.
In biological chemistry, deuterium labeling is instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug breakdown can be slowed, potentially leading to improved therapeutic profiles. acs.orgnih.gov Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative analysis, enhancing the accuracy of measurements. thalesnano.comresearchgate.net
Overview of Deuterated Amine Applications in Academic Contexts
Deuterated amines are a specific class of deuterium-labeled compounds with wide-ranging applications in academic research. They are frequently used to elucidate reaction mechanisms involving amines and to study the metabolic fate of amine-containing drugs and agrochemicals. symeres.comacs.org The presence of the deuterium label allows for precise tracking of the molecule through complex biological systems.
In the field of medicinal chemistry, the strategic incorporation of deuterium into amine-containing drug candidates is a growing area of interest. nih.govresearchgate.net This approach, sometimes referred to as "deuterium switching," aims to enhance the metabolic stability of drugs, potentially leading to lower required doses and reduced side effects. acs.orgnih.gov For example, deuteration can inhibit the formation of toxic metabolites. nih.gov Deuterated amines are also synthesized for use as internal standards in analytical chemistry, particularly in chromatography and mass spectrometry, to ensure accurate quantification of their non-deuterated counterparts. epj-conferences.org
Structural and Isotopic Considerations for N-Butyl-D9-amine (B565992) HCl
N-Butyl-D9-amine HCl is the hydrochloride salt of n-butylamine where all nine hydrogen atoms on the butyl group have been replaced with deuterium. The molecular formula is C4H3ClD9N. lookchem.com This high level of isotopic enrichment, often 98 atom % D or higher, is crucial for its applications. sigmaaldrich.com The hydrochloride form enhances the stability and solubility of the amine.
The key structural feature is the C-D bonds, which are stronger and vibrate at a lower frequency than C-H bonds. researchgate.net This difference is the basis for the kinetic isotope effect and is also detectable by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netrsc.org These techniques can confirm the level and location of deuterium incorporation.
Table 1: Properties of n-Butylamine and this compound
| Property | n-Butylamine | This compound |
|---|---|---|
| Molecular Formula | C4H11N | C4H3ClD9N |
| Molar Mass | 73.14 g/mol | 118.65 g/mol lookchem.com |
| Appearance | Colorless liquid nih.gov | White to off-white solid chemicalbook.in |
| Boiling Point | 77-79 °C wikipedia.org | Not available |
| Melting Point | -49 °C wikipedia.org | Not available |
| CAS Number | 109-73-9 wikipedia.org | 344298-86-8 lookchem.com |
Historical Context of Deuterated Amine Research
The use of deuterium in chemical research dates back to its discovery in the 1930s. unam.mx Early applications focused on using deuterium as a tracer to understand reaction pathways. The concept of leveraging the kinetic isotope effect for practical benefit in medicinal chemistry emerged later. The first instances of using deuteration to alter drug metabolism were reported in the early 1960s with studies on d2-tyramine and d3-morphine. nih.govresearchgate.net
Scope and Objectives of Deuterated n-Butylamine Hydrochloride Research
Research involving this compound and similar deuterated amines is primarily focused on a few key areas. A major objective is its use as an internal standard for the accurate quantification of n-butylamine and related compounds in various matrices. lookchem.com Its high isotopic purity and distinct mass from the unlabeled analog make it ideal for isotope dilution mass spectrometry.
Another significant research objective is in the study of reaction mechanisms. By comparing the reaction rates and products of n-butylamine with those of N-Butyl-D9-amine, researchers can gain insights into the role of C-H bond cleavage in chemical transformations. Furthermore, this compound can be used as a building block in the synthesis of more complex deuterated molecules. chemicalbook.in This allows for the introduction of a stable isotopic label into a larger structure, which can then be used for the research purposes mentioned earlier, such as metabolic studies or mechanistic investigations of more complex systems. Research has also explored the use of deuterated amines in studying atmospheric chemistry and corrosion inhibition. surrey.ac.ukwhiterose.ac.uk
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXLGATNSZAV-SRKCJUICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-86-8 | |
| Record name | 1-Butan-1,1,2,2,3,3,4,4,4-d9-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344298-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Isotopic Labeling of N Butyl D9 Amine Hcl and Analogues
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into the n-butylamine structure can be achieved through two primary strategies: selective deuteration of a pre-existing molecule or a total synthesis approach that builds the deuterated molecule from smaller, already deuterated fragments.
Selective Deuteration Approaches
Selective deuteration involves the exchange of hydrogen atoms for deuterium on an existing n-butylamine or a related precursor molecule. This can be achieved through several methods:
Hydrogen-Isotope Exchange (HIE): This method utilizes a catalyst and a deuterium source, such as deuterium oxide (D₂O), to replace specific hydrogen atoms. researchgate.netnih.govresearchgate.net For amines, this can be challenging, but methods using metal catalysts or strong deuterated acids have been developed. researchgate.netnih.gov For instance, manganese or iron pincer complexes have been shown to catalyze the regioselective deuteration of alcohols in D₂O, which can be precursors to amines. Acid-catalyzed deuteration using deuterated trifluoromethanesulfonic acid or trifluoroacetic acid can also facilitate H-D exchange on aromatic amines under mild conditions. researchgate.net
Organophotocatalysis: A more recent approach involves the use of an organophotocatalyst and a thiol hydrogen atom transfer (HAT) catalyst to achieve α-deuteration of primary amines using D₂O as the deuterium source under mild conditions. nih.gov This method offers high levels of deuteration and good selectivity. nih.gov
Electrochemical Methods: Electrochemical protocols can drive the hydrogen isotope exchange at α-C(sp³)–H amine sites. rsc.org The frequency of the applied alternating current can control the deuterium incorporation, offering a novel way to achieve selective labeling. rsc.org
Total Synthesis Routes for Deuterated n-Butylamines
Total synthesis involves constructing the N-Butyl-D9-amine (B565992) molecule from deuterated starting materials. This approach often provides higher and more specific levels of deuterium incorporation.
A common strategy is the reduction of a nitrile. The reductive deuteration of nitriles is an attractive and valuable transformation for the synthesis of deuterated amines. core.ac.uk For example, butyronitrile (B89842) can be reduced using a deuteride (B1239839) source to yield n-butylamine with deuterium atoms at the α-position. Using a fully deuterated butyronitrile precursor would lead to a more extensively labeled product. Various reducing agents and conditions can be employed:
Metal Hydride Reduction: Traditional methods use deuterated reducing agents like lithium aluminum deuteride (LiAlD₄). nih.gov However, these reagents can be expensive and pyrophoric. nih.gov
Catalytic Reductive Deuteration: More cost-effective and safer protocols utilize catalysts like Raney nickel with D₂O as the deuterium source. nih.govcore.ac.uk Continuous-flow systems with Raney nickel have demonstrated excellent deuterium incorporation (>90%) and quantitative conversion for a wide range of nitriles. core.ac.uk
Sodium-Mediated Electron Transfer: A general method for the reductive deuteration of nitriles to α,α-dideuterio amines uses sodium metal and deuterated ethanol (B145695) (EtOD-d₁) in hexane. acs.org This approach is practical, scalable, and provides excellent yields and deuterium incorporation. acs.org
Another total synthesis route involves the amination of a deuterated alkyl halide. For N-Butyl-D9-amine HCl, this would involve reacting a fully deuterated butyl halide with an amine source.
Precursor Compounds and Reaction Pathways
The synthesis of this compound relies on the availability of appropriately deuterated precursors.
Synthesis of Deuterated Alkyl Halides and Alcohols
The preparation of deuterated n-butanol and n-butyl halides is a crucial first step in many synthetic routes.
Deuterated n-Butanol: Per-deuterated t-butanol has been synthesized through the acid-catalyzed exchange of t-butanol with deuterium oxide. cdnsciencepub.com Similarly, n-butanol can be deuterated. For instance, manganese and iron pincer complexes can catalyze the α,β-deuteration of n-butanol in D₂O. rsc.org A preparation method for deuterated tert-butanol (B103910) involves a Grignard reaction between deuterium methyl magnesium iodide and deuterium acetone (B3395972). google.com 1-Butanol-d10 is also commercially available. lookchem.com
Deuterated Alkyl Halides: Deuterated alkyl halides can be prepared from their corresponding deuterated alcohols. Alternatively, dehalogenative deuteration of alkyl halides using D₂O as the deuterium source is an efficient method. sci-hub.sersc.orgnih.gov This can be achieved through electrochemical methods or photo-induced reactions. rsc.orgnih.gov For example, a general electrochemical deuteration of unactivated alkyl halides using D₂O has been reported with excellent efficiency and deuterium incorporation. nih.gov
Amination Reactions with Deuterated Precursors
Once the deuterated precursor is synthesized, the amino group is introduced.
From Deuterated Alkyl Halides: A deuterated n-butyl halide can be reacted with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield the deuterated n-butylamine.
From Deuterated Alcohols: Deuterated n-butanol can be converted to a better leaving group, such as a tosylate or mesylate, and then reacted with an amine source.
Reductive Amination of Deuterated Aldehydes: A deuterated butanal could undergo reductive amination with ammonia and a reducing agent to form the deuterated n-butylamine.
Reduction of Deuterated Amides: The reduction of a deuterated butanamide would also yield the desired deuterated n-butylamine. A method has been developed to synthesize deuterated amines from amide compounds. epj-conferences.org
The final step in the synthesis of this compound is the treatment of the deuterated n-butylamine with hydrochloric acid.
Optimization of Deuterium Abundance and Isotopic Purity
Achieving high deuterium abundance and isotopic purity is critical for the intended applications of this compound.
Choice of Deuterium Source: The isotopic enrichment of the deuterium source (e.g., D₂O, D₂) directly impacts the final product's isotopic purity. High-purity sources are essential.
Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, reaction time, and catalyst loading can maximize deuterium incorporation and minimize side reactions. core.ac.uk For example, in the continuous-flow reductive deuteration of nitriles, temperature and pressure were key parameters to optimize for full conversion. core.ac.uk
Minimizing H/D Exchange: During workup and purification, it is crucial to avoid conditions that could lead to back-exchange of deuterium for hydrogen. This often means using deuterated solvents or aprotic conditions.
Purification Techniques: Standard purification methods like distillation and chromatography are used to isolate the final product.
Analytical Verification: The isotopic purity and deuterium distribution are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS). epj-conferences.orgresearchgate.netrsc.orgnih.gov High-resolution mass spectrometry (HR-MS) is particularly powerful for determining the isotopic enrichment of labeled compounds. researchgate.netrsc.orgnih.gov
Below is a table summarizing various synthetic approaches for deuterated amines and their key features.
| Method | Precursor | Deuterium Source | Key Features | Reported Deuterium Incorporation |
| Organophotocatalysis | Primary Amines | D₂O | Mild conditions, metal-free, high selectivity. nih.gov | High levels of deuteration. nih.gov |
| Reductive Deuteration (Raney Ni) | Nitriles | D₂O | Continuous-flow, excellent conversion. core.ac.uk | >90%. core.ac.uk |
| Reductive Deuteration (Sodium) | Nitriles | EtOD-d₁ | Practical, scalable, good chemoselectivity. acs.org | Excellent yields and incorporation. acs.org |
| Reductive Deuteration (SmI₂) | Oximes | D₂O | Tolerates various functional groups. acs.org | >95% [D]. acs.org |
| Electrochemical Deuteration | Alkyl Halides | D₂O | Catalyst-free, high current tolerance. nih.gov | Up to 99% D. nih.gov |
| H-D Exchange (Acid-catalyzed) | Aromatic Amines | CF₃COOD | Rapid, efficient, no metal catalyst needed. nih.gov | High deuterium incorporation. nih.gov |
Analytical Applications and Methodological Advancements for Deuterated N Butylamine Hydrochloride
Mass Spectrometry (MS)-Based Techniques
The stable isotope-labeled compound, n-butyl-d9-amine (B565992) hydrochloride, serves as a critical tool in a variety of mass spectrometry (MS)-based analytical methodologies. Its unique properties, stemming from the substitution of nine hydrogen atoms with deuterium (B1214612), make it invaluable for enhancing the accuracy and reliability of quantitative analyses and for elucidating complex chemical processes.
Role as Internal Standards in Quantitative Analysis
One of the primary applications of n-butyl-d9-amine hydrochloride is as an internal standard in quantitative analysis, a technique used to determine the concentration of a substance in a sample. Its deuterated nature allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, while its chemical similarity ensures it behaves almost identically during sample preparation and analysis. This is particularly crucial in complex matrices like biological fluids and environmental samples, where sample loss and matrix effects can significantly impact analytical accuracy.
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides a high degree of selectivity and sensitivity. When n-butyl-d9-amine is used to derivatize analytes, the resulting deuterated derivatives can be selectively quantified using MS/MS. researchgate.netcapes.gov.br A common approach is multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte derivative and its deuterated internal standard. researchgate.netcapes.gov.brresearchgate.net For instance, in the analysis of isocyanates derivatized with di-n-butylamine (DBA), the protonated molecular ions of the DBA derivatives and the corresponding deuterium-labeled d9-DBA derivatives are monitored. researchgate.netcapes.gov.br This method has demonstrated excellent selectivity and has achieved very low detection limits. researchgate.net The use of deuterated internal standards in MS/MS significantly improves instrumental precision. researchgate.net
Table 1: Application of Deuterated n-Butylamine in Tandem Mass Spectrometry
| Analyte Group | Derivatizing Agent | Internal Standard | MS Technique | Key Finding | Reference |
|---|---|---|---|---|---|
| Isocyanates | di-n-butylamine (DBA) | d9-DBA derivatives | LC-MS/MS (MRM) | Selective quantification with high correlation coefficients (>0.998). | researchgate.netcapes.gov.br |
| Isocyanates | di-n-butylamine (DBA) | d9-DBA derivatives | LC-MS/MS (MRM) | Instrumental precision of <2% for repeated injections. | researchgate.net |
| Isocyanates | di-n-butylamine (DBA) | d9-DBA derivatives | LC-MS/MS (MRM) | Low detection limits, down to 10 amol for TDI. | researchgate.net |
In the fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, stable isotope labeling is a cornerstone for accurate quantification. sigmaaldrich.com N-butyl-d9-amine can be used in derivatization strategies to label specific classes of molecules, such as carboxylic acids, enabling their sensitive detection and quantification in complex biological samples like urine. researchgate.netunl.edu This approach, often referred to as chemical isotope labeling, allows for comparative and quantitative analysis of the metabolome. For example, novel derivatizing reagents incorporating a butyl-d9 group have been developed for the analysis of carboxylic acids by capillary electrophoresis-mass spectrometry (CE-MS), enhancing detection sensitivity and enabling comparative metabolite profiling. researchgate.netunl.edu In proteomics, while direct use of n-butyl-d9-amine is less common, the principle of using deuterated reagents for chemical labeling of proteins and peptides to achieve accurate quantification by mass spectrometry is a widely used strategy. sigmaaldrich.comotsuka.co.jp
Fragmentation Pathways and Deuterium Scrambling Studies
Understanding the fragmentation pathways of deuterated compounds like n-butyl-d9-amine hydrochloride in the mass spectrometer is crucial for developing robust analytical methods. The fragmentation of n-butylamine and its derivatives typically involves characteristic losses. nih.govcdnsciencepub.com For instance, in the analysis of tamsulosin, the proposed fragmentation of a related deuterated tert-butyl amine group involves the loss of neutral d8-2-methylpropene. researchgate.net
Deuterium scrambling, the intramolecular migration of deuterium atoms during mass spectrometric analysis, can be a concern as it may complicate the interpretation of mass spectra and affect the accuracy of quantification. iupac.orgnih.gov This phenomenon is particularly relevant in tandem mass spectrometry experiments. nih.gov While some studies on related deuterated compounds have reported no significant deuterium scrambling under specific reaction conditions, it is a factor that needs to be considered and evaluated during method development. beilstein-journals.org The extent of scrambling can be influenced by the ionization technique and the energy applied during fragmentation. nih.gov
High-Resolution Mass Spectrometry for Isotopic Purity Verification
High-resolution mass spectrometry (HRMS) is an essential tool for verifying the isotopic purity of n-butyl-d9-amine hydrochloride. google.com HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the accurate determination of the degree of deuterium incorporation. This is critical to ensure the quality of the internal standard, as high isotopic purity is necessary for accurate quantification. google.com For example, in the synthesis of D9-clenbuterol hydrochloride, mass spectrometry was used to confirm that the deuterium isotope abundance was 98 atom% D. google.com This level of verification ensures that the contribution of the unlabeled isotopologue in the deuterated standard is minimal and can be accurately corrected for, leading to more reliable analytical results.
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and analysis of amines. The choice between liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE) depends on the specific requirements of the analysis, including the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis of deuterated amines like N-Butyl-D9-amine HCl. These deuterated compounds are frequently used as internal standards in isotope dilution methods to ensure high precision and accuracy in quantitative studies. lsu.edu The development of LC methods for amines often involves reversed-phase chromatography.
Pre-column derivatization is a common strategy to improve the chromatographic behavior and detection of amines. researchgate.net Reagents such as succinimidylferrocenyl propionate (B1217596) can be used to form amides that are then separated using reversed-phase LC and detected by electrospray ionization mass spectrometry (ESI-MS). researchgate.netnih.gov The use of deuterated internal standards that co-elute with the analyte of interest significantly enhances the reproducibility of the analysis. researchgate.netnih.gov
For chiral separations of amines, enantioselective high-performance liquid chromatography (HPLC) is employed. scholarsresearchlibrary.commdpi.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like Chiralcel OJH, are effective in resolving enantiomers. scholarsresearchlibrary.com The mobile phase composition is critical for achieving good resolution; a typical mobile phase might consist of a mixture of n-hexane, ethanol (B145695), and an amine modifier like n-butylamine. scholarsresearchlibrary.comnih.gov
Table 1: Exemplary LC Method Parameters for Chiral Amine Separation
| Parameter | Value |
| Column | Chiralcel OJH (250mm x 4.6mm, 5µm) scholarsresearchlibrary.com |
| Mobile Phase | n-Hexane:Ethanol:n-Butylamine (90:10:1 v/v) scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com |
| Column Temperature | 35°C scholarsresearchlibrary.com |
| Detection Wavelength | 220 nm scholarsresearchlibrary.com |
| Injection Volume | 20 µL scholarsresearchlibrary.com |
This table presents a set of typical parameters for the chiral separation of amines using HPLC, based on a published method. scholarsresearchlibrary.com
Gas chromatography is a valuable technique for the analysis of volatile amines. However, direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance. researchgate.net To address this, derivatization is a widely employed strategy to increase volatility and improve peak shape. researchgate.net
Common derivatization reagents for amines in GC analysis include alkyl chloroformates, which convert amines into more volatile and stable carbamates. rsc.orgspringernature.com For instance, isobutyl chloroformate has been used for the derivatization of C1-C6 alkylamines prior to GC-MS analysis. copernicus.org Acylation is another frequently used method, where an acyl group is introduced to protect the amino group. researchgate.net Silylation is also an option but typically requires anhydrous conditions. researchgate.net
The use of deuterated internal standards is also critical in GC-MS methods to ensure accurate quantification. nih.gov In chemical ionization (CI) GC-MS, deuterated reagents like deuterated ammonia (B1221849) and deuterated methylamine (B109427) can be used to determine the number of exchangeable protons in a molecule, aiding in structural elucidation. acs.orglittlemsandsailing.com
Table 2: Common Derivatization Reagents for GC Analysis of Amines
| Derivatization Reagent | Derivative Formed | Key Advantages |
| Alkyl Chloroformates | Carbamates | Reaction can be performed in aqueous solutions; stable derivatives. rsc.org |
| Acylating Agents | Amides | Improves volatility and chemical stability. researchgate.net |
| Silylating Agents | Silylated Amines | Increases volatility; requires anhydrous conditions. researchgate.net |
This table summarizes common derivatization reagents used to enhance the GC analysis of amines.
Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS) is a high-efficiency separation technique well-suited for the analysis of charged analytes like protonated amines. csfarmacie.cznih.gov This method offers advantages such as short analysis times, small sample volume requirements, and high separation efficiency. csfarmacie.cz The coupling is often achieved through an electrospray ionization (ESI) interface. openchemicalengineeringjournal.com
In CE-MS, a background electrolyte (BGE) is used to facilitate the separation. For amine analysis, an acidic BGE is often employed to ensure the analytes are positively charged. nih.gov The composition of the sheath liquid in the ESI interface is crucial for optimizing the sensitivity of the detection. openchemicalengineeringjournal.com Deuterated internal standards are also utilized in CE-MS to achieve good quantitative performance. byu.edunih.gov
CE-MS has been successfully applied to the analysis of various amines in complex matrices. jesc.ac.cnubc.ca The technique's high resolving power also makes it suitable for chiral separations when a chiral selector is added to the BGE. diva-portal.org Furthermore, hydrogen-deuterium exchange (HDX) can be performed online in a CE-MS setup by using deuterated solvents in the BGE and sheath liquid, which can provide structural information about the analytes. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules and for determining the isotopic purity of labeled compounds like this compound.
Deuterium NMR (²H-NMR) is a direct method for observing the deuterium nuclei in a molecule. epj-conferences.org It provides valuable information about the position and extent of deuteration. For this compound, a ²H-NMR spectrum would confirm the presence of deuterium atoms on the butyl chain. The chemical shifts in the ²H-NMR spectrum correspond to the positions of the deuterium atoms, allowing for verification of the labeling pattern.
The use of ²H-NMR is also a powerful technique for determining the enantiomeric purity of compounds. acs.org By introducing a chiral center, diastereomers can be formed that are distinguishable by ²H-NMR. Additionally, combining ¹H-NMR and ²H-NMR can provide a more accurate determination of isotopic abundance compared to traditional methods like mass spectrometry or ¹H-NMR alone. nih.gov To avoid isotopic contamination from the solvent, it is crucial to handle deuterated compounds under an inert atmosphere. labinsights.nl
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a deuterated compound like this compound, the ¹³C signals of the deuterated carbons will be split into multiplets due to coupling with the deuterium nuclei (spin I = 1). This coupling can be used to confirm the positions of deuteration.
Nitrogen-15 (¹⁵N) NMR spectroscopy is used to study the nitrogen atom in the amine group. wikipedia.org While ¹⁴N is the more abundant isotope, its quadrupolar nature leads to broad signals. huji.ac.il In contrast, ¹⁵N has a spin of ½ and gives sharper signals, although its low natural abundance often necessitates isotopic enrichment for sensitive measurements. wikipedia.orghuji.ac.il The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, and deuteration of the adjacent butyl group can have a subtle effect on the ¹⁵N chemical shift in this compound. Hyperpolarization techniques can be used to enhance the sensitivity of ¹⁵N NMR. d-nb.info
Advanced Spectroscopic Characterization
The analysis of isotopically labeled compounds such as this compound relies on sophisticated spectroscopic techniques that can discern the subtle but significant changes brought about by deuterium substitution. These methods provide deep insights into the molecular structure, vibrational dynamics, and electronic properties of the molecule.
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. The substitution of hydrogen with deuterium (D), an isotope with approximately twice the mass, results in a notable change in the vibrational frequencies of the molecule's bonds. This phenomenon, known as the isotopic shift, is a cornerstone for characterizing deuterated compounds like this compound. ispc-conference.orgnih.gov
The fundamental principle behind this shift lies in the mechanics of a harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. Because deuterium is heavier than hydrogen, bonds involving deuterium (e.g., C-D, N-D) vibrate at lower frequencies than their hydrogen-containing counterparts (C-H, N-H). nih.gov
In the context of this compound, deuteration occurs at two locations: the nine positions on the n-butyl chain (C4D9) and the amine group, which exists in its protonated (deuterated) form (-ND3+).
Key spectral changes observed upon deuteration from n-butylamine HCl to this compound include:
N-D Stretching: The N-H stretching vibrations in primary amine salts typically appear in the 3200-3000 cm⁻¹ region. cdnsciencepub.com Upon deuteration, these are expected to shift to a lower wavenumber, appearing in the 2400-2200 cm⁻¹ range for N-D stretching modes. ispc-conference.orgresearchgate.net
C-D Stretching: The characteristic C-H stretching vibrations of the alkyl chain, usually found between 3000 and 2850 cm⁻¹, are replaced by C-D stretching vibrations. These C-D bands emerge at significantly lower frequencies, typically in the 2200-2100 cm⁻¹ region. researchgate.net
Deformation Modes: The bending or deformation vibrations (scissoring, wagging, twisting) of the amine and alkyl groups also shift to lower frequencies. For example, the characteristic NH2 deformation vibration around 1600 cm⁻¹ is replaced by an ND2 deformation mode at a lower wavenumber, often near 1200 cm⁻¹. ispc-conference.orgcdnsciencepub.com
These shifts provide a clear spectroscopic fingerprint for confirming the successful incorporation and location of deuterium atoms within the molecule. Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. researchgate.netcolab.wscdnsciencepub.com
Table 1: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for n-Butylamine HCl and this compound This table presents expected values based on typical isotopic shifts observed in related compounds.
| Vibrational Mode | n-Butylamine HCl (C₄H₉NH₃⁺Cl⁻) | This compound (C₄D₉ND₃⁺Cl⁻) | Reference(s) |
|---|---|---|---|
| N-H Stretching | ~3100-3000 | - | cdnsciencepub.com |
| N-D Stretching | - | ~2400-2200 | ispc-conference.orgresearchgate.net |
| C-H Stretching | ~2960-2870 | - | researchgate.net |
| C-D Stretching | - | ~2200-2100 | nih.govresearchgate.net |
| NH₃⁺ Deformation | ~1600-1500 | - | cdnsciencepub.com |
| ND₃⁺ Deformation | - | ~1200-1100 | ispc-conference.org |
Photoelectron Spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample when it is irradiated with high-energy photons, such as X-rays (XPS) or UV light (UPS). This method provides direct information about the electron binding energies within a molecule, offering insights into its elemental composition, chemical states, and electronic structure. cambridge.orgcambridge.org
For this compound, XPS is particularly useful for analyzing the core-level electrons, such as the Nitrogen 1s (N 1s) electron. The binding energy of the N 1s electron is highly sensitive to the chemical environment of the nitrogen atom. Studies on n-butylamine and related compounds have shown that PES can distinguish between the neutral amine (-NH2) and its protonated form, the ammonium (B1175870) cation (-NH3+). researchgate.net The ammonium nitrogen in this compound would exhibit a higher N 1s binding energy compared to its neutral amine counterpart due to the positive charge, which increases the energy required to remove a core electron. researchgate.net For instance, N 1s peaks for n-butylamine adsorbed on surfaces have been identified at binding energies around 399.3 eV. researchgate.net
The primary influence of deuteration in PES is not on the core-level binding energies themselves, but on the vibrational fine structure of the photoelectron bands. This is known as the Franck-Condon principle, which states that electronic transitions are vertical, occurring without a change in nuclear geometry. The resulting cation is often formed in various vibrational states, leading to a series of peaks in high-resolution spectra.
The substitution of hydrogen with deuterium alters the vibrational energy levels of both the neutral molecule and the resulting molecular ion due to differences in zero-point energy. nih.gov This can lead to:
A small shift in the adiabatic ionization energy (the energy difference between the ground vibrational states of the neutral molecule and the ion).
A change in the spacing and intensity distribution of the vibrational fine structure in the photoelectron spectrum. Generally, the heavier isotope (D) results in more closely spaced vibrational levels and can lead to sharper, less broadened spectral features. researchgate.net
While comprehensive PES data specifically for this compound is not widely published, analysis of related alkylamines allows for a clear projection of the expected results. acs.org
Table 2: Projected Photoelectron Spectroscopy Data for this compound This table summarizes key parameters and the expected effects of deuteration based on studies of similar molecules.
| Parameter | Description | Expected Observation for this compound | Reference(s) |
|---|---|---|---|
| N 1s Binding Energy | Energy to eject a 1s electron from the Nitrogen atom. | A single peak at a binding energy characteristic of a protonated amine (R-ND₃⁺), expected to be higher than its neutral amine analog. | researchgate.netresearchgate.net |
| Isotope Effect on Ionization Energy | Shift in the energy of the electronic transition due to differences in zero-point vibrational energy between the deuterated and non-deuterated species. | A small but measurable shift in the ionization potential compared to the non-deuterated isotopologue. | kisti.re.krrsc.org |
| Vibrational Fine Structure | Broadening or splitting of photoelectron peaks due to transitions to different vibrational levels of the cation. | Altered peak shapes and spacing compared to the non-deuterated form, potentially with less vibrational broadening. | researchgate.net |
Mechanistic Studies and Kinetic Isotope Effects Kie Involving Deuterated N Butylamine Hydrochloride
Radical Reactions and Atmospheric Oxidation Studies
N-butylamine and other volatile amines are released into the atmosphere from various sources. Their atmospheric lifetime and degradation pathways are primarily governed by reactions with oxidizing radicals. acs.orgnih.gov Understanding these reactions is essential for assessing their impact on air quality and atmospheric composition.
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). The reaction with OH radicals is the dominant atmospheric loss process for n-butylamine. acs.orgnih.gov This reaction proceeds via hydrogen abstraction, which can occur at the N-H bonds of the amino group or at any of the C-H bonds along the butyl chain. acs.orgnih.gov
The table below presents calculated and experimental rate constants for the reaction of butylamine (B146782) isomers with OH radicals.
| Butylamine Isomer | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| tert-Butylamine (B42293) | 305 ± 2 | 8.4 (± 1.7) × 10⁻¹² | whiterose.ac.ukacs.orgwhiterose.ac.uk |
| n-Butylamine | 298 | 3.4 x 10⁻¹¹ (estimated) | nih.gov |
This interactive table provides rate constants for the atmospheric oxidation of butylamine isomers by hydroxyl radicals.
The initial hydrogen abstraction from n-butylamine by an OH radical forms a butylamino radical. The subsequent fate of this radical depends on the atmospheric conditions, particularly the presence of nitrogen oxides (NOx). whiterose.ac.uk
In the presence of NOx, the amino radical can react further to form a variety of oxidation products. The degradation of tert-butylamine, a structural isomer, has been studied experimentally and provides insight into likely pathways. whiterose.ac.ukacs.orgwhiterose.ac.uk Key products identified include:
Nitramines: Formed from the reaction of the amino radical with NO2. For example, tert-butylnitramine is a major product from tert-butylamine oxidation. whiterose.ac.ukacs.org
Aldehydes and Ketones: Subsequent reactions can lead to the cleavage of C-C bonds. The oxidation of tert-butylamine yields acetone (B3395972) and formaldehyde. whiterose.ac.ukacs.orgwhiterose.ac.uk The oxidation of n-butylamine is expected to produce butyraldehyde. researchgate.net
Imines and Amides: These can also be formed as minor products. whiterose.ac.ukacs.org
These oxidation products can contribute to the formation of secondary organic aerosol (SOA), impacting air quality and climate. whiterose.ac.uk
Isotope Effects in Biological and Enzymatic Processes
The principles of kinetic isotope effects are extensively used to probe the mechanisms of enzyme-catalyzed reactions. nih.gov The metabolism of amines in biological systems is often carried out by enzymes such as cytochrome P450s and flavin-containing monooxygenases (amine oxidases), which catalyze oxidative C-H bond cleavage. nih.govnih.gov
Substituting hydrogen with deuterium (B1214612) at a position targeted by these enzymes can dramatically slow down the rate of metabolism. nih.gov For N-Butyl-D9-amine (B565992) hydrochloride, where all hydrogens on the butyl chain are replaced by deuterium, a significant primary kinetic isotope effect would be expected for metabolic pathways involving oxidation of the alkyl chain. This "metabolic switching" is a strategy used in medicinal chemistry to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolic clearance. nih.gov
Studies on the enzymatic N-demethylation of tertiary amines using deuterated substrates have confirmed that C-H bond cleavage is a rate-limiting step in the reaction catalyzed by microsomal enzymes. nih.gov Similarly, for n-butylamine, deuteration would serve as an invaluable mechanistic probe. If the rate-limiting step of its enzymatic degradation involves breaking a C-D bond, a large KIE will be observed. This allows researchers to identify specific metabolic steps and understand the transition state of the enzymatic reaction. nih.govnih.gov
Enzyme Kinetics and Deuterium Substitution
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.
In the context of enzyme kinetics, the KIE is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of an enzyme with its natural substrate (e.g., n-butylamine) and a deuterated substrate (e.g., N-Butyl-D9-amine), researchers can determine whether a specific C-H bond is broken in the rate-limiting step of the enzymatic reaction.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For many enzyme-catalyzed reactions involving amines, this step involves the cleavage of a C-H bond adjacent to the amino group. For instance, in the oxidative deamination of amines by monoamine oxidases (MAOs), a significant reduction in the reaction rate is observed when the hydrogen atoms on the carbon alpha to the amino group are replaced with deuterium.
A hypothetical study on the oxidation of n-butylamine by an amine oxidase could yield the kinetic parameters shown in the table below. The data illustrates a potential primary kinetic isotope effect.
| Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) | KIE (kH/kD) on kcat/Km |
|---|---|---|---|---|---|
| n-Butylamine HCl | 0.5 | 10.0 | 15.0 | 3.0 x 104 | 5.0 |
| N-Butyl-D9-amine HCl | 0.5 | 2.0 | 3.0 | 0.6 x 104 |
This table is illustrative and provides hypothetical data to demonstrate the concept of the kinetic isotope effect.
In this hypothetical scenario, the significant decrease in Vmax and kcat for this compound compared to n-butylamine HCl, resulting in a KIE of 5.0, would strongly suggest that the cleavage of a C-H bond on the butyl group is the rate-limiting step in the enzymatic reaction.
A secondary kinetic isotope effect can occur even when the bond to the deuterium atom is not broken in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They often arise from changes in hybridization of the carbon atom to which the deuterium is attached during the reaction.
Metabolic Pathways and Isotopic Tracing
Deuterated compounds are extensively used as tracers to study the metabolic fate of molecules in biological systems. The principle of isotopic tracing relies on the fact that the deuterated compound is chemically similar to its non-deuterated counterpart and will generally follow the same metabolic pathways. However, the increased mass due to deuterium allows it to be distinguished and tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The use of this compound can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of n-butylamine. After administration of this compound to a biological system, samples of tissues and fluids can be collected over time. The presence and concentration of the deuterated parent compound and its metabolites can then be quantified.
This approach can help to:
Identify metabolites: By tracking the mass shift corresponding to the nine deuterium atoms, novel metabolites of n-butylamine can be identified.
Quantify metabolic flux: The rate of appearance and disappearance of the deuterated compound and its metabolites can provide quantitative information about the rates of different metabolic reactions.
Elucidate metabolic pathways: By identifying the chemical structures of the deuterated metabolites, the specific biochemical transformations that n-butylamine undergoes can be determined.
Below is an illustrative table representing hypothetical data from a metabolic tracing study using this compound in a liver microsome preparation.
| Time (minutes) | N-Butyl-D9-amine (nmol/mg protein) | Metabolite A-D8 (nmol/mg protein) | Metabolite B-D7 (nmol/mg protein) |
|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.0 |
| 15 | 75.0 | 20.0 | 5.0 |
| 30 | 50.0 | 35.0 | 15.0 |
| 60 | 20.0 | 50.0 | 30.0 |
This table is for illustrative purposes only and presents a hypothetical scenario of metabolite formation over time.
The data in this hypothetical table shows the disappearance of the parent compound, N-Butyl-D9-amine, and the concurrent appearance of two deuterated metabolites, indicating that n-butylamine is metabolized through at least two different pathways in the liver. The retention of a significant number of deuterium atoms in the metabolites aids in their identification and differentiation from endogenous molecules.
Metabolic and Pharmacokinetic Investigations Utilizing Deuterated Butylamine Analogues
Tracer Applications in Drug Development and Metabolism
Deuterated compounds, including N-Butyl-D9-amine (B565992) and its derivatives, are invaluable as tracers in the drug development process, primarily because they are chemically almost identical to their non-deuterated counterparts but are distinguishable by mass spectrometry. researchgate.netcd-bioparticles.net
In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated molecules like N-Butyl-D9-amine HCl are widely used as internal standards. googleapis.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. scioninstruments.com These standards are added to biological samples, such as blood or urine, in known amounts to enable precise and accurate measurement of the target analyte. googleapis.comnih.gov
The key advantage is that the deuterated standard co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization effects and sample preparation losses. However, because of its higher mass, it produces a distinct signal in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can correct for variability during sample preparation and analysis, thereby improving the accuracy and reliability of the quantification. scioninstruments.com This is crucial for determining the concentration of drugs and their metabolites in complex biological matrices, a fundamental aspect of pharmacokinetic studies. researchgate.net For instance, deuterated standards like N-butyl-d9-4-aminomethylpyridinium iodide have been synthesized for the derivatization and comparative metabolite profiling of carboxylic acids in rat urine. nih.govunl.eduresearchgate.net
The replacement of hydrogen with deuterium (B1214612) can significantly alter a drug's pharmacokinetic profile due to the kinetic isotope effect (KIE). bioscientia.dewikipedia.org The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. unam.mx Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds, deuteration at a metabolic "soft spot" can slow down the rate of metabolism. bioscientia.deinformaticsjournals.co.in
This reduced rate of metabolism can lead to several beneficial changes in pharmacokinetics:
Increased half-life (t½): The drug remains in the body for a longer period. informaticsjournals.co.in
Increased drug exposure (AUC): The total amount of drug in the bloodstream over time is higher. researchgate.net
Increased maximum concentration (Cmax): The peak level of the drug in the blood can be higher. researchgate.net
Reduced clearance: The rate at which the drug is removed from the body is slower. nih.govnih.gov
These modifications can potentially allow for less frequent dosing and a reduction in the total dose required, which may also reduce the formation of toxic metabolites. nih.govbioscientia.de However, the effects of deuteration are not always predictable and can sometimes lead to no significant change or even an increased rate of metabolism, a phenomenon known as a reverse isotope effect. bioscientia.decdnsciencepub.com
| Compound | Animal Model | Key Pharmacokinetic Changes with Deuteration | Reference |
|---|---|---|---|
| d9-Methadone | CD-1 Male Mice | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, and a significant reduction in clearance compared to non-deuterated methadone. nih.govnih.gov | nih.govnih.gov |
| Deutetrabenazine | Humans | Slower metabolism and longer half-life compared to tetrabenazine, allowing for reduced dose and dosing frequency. bioscientia.dethefdalawblog.com | bioscientia.dethefdalawblog.com |
| d2-Paroxetine | - | Demonstrated a more rapid rate of catabolism compared to the non-deuterated form, an example of a reverse effect. bioscientia.de | bioscientia.de |
Studies on Biotransformation Pathways
Understanding how a drug is transformed in the body (biotransformation) is critical. Deuterated analogues like N-Butyl-D9-amine are instrumental in elucidating these metabolic pathways.
In vitro studies using liver microsomes are a standard method for investigating drug metabolism. frontiersin.orgacs.orgbioivt.com Microsomes contain a high concentration of drug-metabolizing enzymes, including CYP450s. bioivt.com By incubating a compound like N-butylamine or its derivatives with microsomes, researchers can identify the primary metabolic pathways. nih.gov
For example, studies on the related compound N-nitrosodi-n-butylamine (NDBA) in rat and human liver microsomes have shown that metabolism occurs primarily through hydroxylation of the butyl chains. nih.gov The presence of cofactors like NADPH is essential for these P450-mediated reactions. bioivt.com Comparing the metabolism of a deuterated analogue like N-Butyl-D9-amine with its non-deuterated counterpart in these systems can reveal the specific sites of metabolism and the impact of the KIE. A slower rate of metabolism for the deuterated compound confirms that the deuterated position is a site of metabolic attack. nih.gov
| Compound | Test System | Key Findings | Reference |
|---|---|---|---|
| 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB) | Rat Liver Microsomes & Recombinant Human CYP450s | Metabolized by multiple CYP450 enzymes (CYP2D6, CYP1A2, CYP2C19, CYP3A4) into three metabolites. nih.gov | nih.gov |
| LDN-193189 | Human and Mouse Liver Microsomes/Cytosol | Metabolism was significantly dependent on aldehyde oxidase (in cytosol) and NADPH-dependent metabolism at the piperazine (B1678402) moiety (in microsomes). frontiersin.org | frontiersin.org |
| N-nitrosodi-n-butylamine (NDBA) | Rat Liver, Lung, Intestine, and Kidney Microsomes | Undergoes ω- and (ω-1)-hydroxylation, with ω-1 hydroxylation being the predominant pathway in the liver. |
The biotransformation of butylamine-containing compounds can lead to various metabolites. For instance, the metabolism of N-nitrosodi-n-butylamine (NDBA) primarily involves oxidation (hydroxylation) at different carbons of the butyl chain. cdc.gov The major metabolites identified are often hydroxylated derivatives, such as N-nitroso-n-butyl-N-(4-hydroxybutyl)amine, which can be further oxidized to a carboxylic acid metabolite, N-nitroso-n-butyl-N-(3-carboxypropyl)amine. inchem.orgjmcprl.net These metabolites have been identified in the urine of rats. jmcprl.netnih.gov
When a deuterated analogue is used, mass spectrometry can easily distinguish the deuterated metabolites from their endogenous or non-deuterated counterparts. This allows for clear tracking of the metabolic fate of the administered compound. For example, in studies with d9-methadone, its primary metabolite, d6-EDDP, was readily identified and quantified separately from the non-deuterated EDDP. nih.gov The identification of these metabolites is crucial for understanding whether deuteration simply slows metabolism or if it shunts metabolism down alternative pathways ("metabolic switching"), which could lead to the formation of novel metabolites with different pharmacological or toxicological profiles. bioscientia.de
In Vivo Studies and Animal Models
Rats are a commonly used model for studying the metabolism and carcinogenicity of nitrosamines like N-nitrosomethyl-n-butylamine. ucl.ac.ukoup.comnih.gov A study comparing N-nitrosomethyl-n-butylamine with its deuterated analogues (labeled on the methyl or the butyl group) in rats revealed significant differences in toxicity and carcinogenic potency. oup.comnih.gov Labeling at the alpha-carbon of the butyl group made the compound a less effective carcinogen, demonstrating that oxidation at this position is a critical rate-limiting step in its bioactivation. oup.comnih.gov Conversely, labeling the methyl group increased its carcinogenic effect. oup.comnih.gov
Another study in mice investigated the pharmacokinetics of d9-methadone. nih.govnih.gov The results showed that deuteration led to a 5.7-fold increase in plasma exposure (AUC) and a significant reduction in clearance, confirming the metabolic slowing observed in in vitro tests. nih.govnih.gov Interestingly, this study also found that deuteration decreased the transfer of the drug across the blood-brain barrier. nih.govnih.gov
| Deuterated Compound | Animal Model | Study Focus | Key Findings | Reference |
|---|---|---|---|---|
| Nitrosomethyl-n-butyl-1,1-d2-amine | Rats | Carcinogenicity | Less effective carcinogen than the unlabeled compound, indicating that α-hydroxylation of the butyl group is a rate-limiting step for activation. oup.comnih.gov | oup.comnih.gov |
| Nitrosomethyl-d3-n-butylamine | Rats | Carcinogenicity & Toxicity | More effective carcinogen and more toxic than the unlabeled compound. oup.comnih.gov | oup.comnih.gov |
| d9-Methadone | CD-1 Male Mice | Pharmacokinetics & Safety | Showed a 5.7-fold increase in AUC, reduced clearance, and a 2.1-fold higher LD50 value (lower toxicity) compared to methadone. nih.govnih.gov | nih.govnih.gov |
Distribution and Excretion Profiles of Deuterated Compounds
The in vivo distribution and excretion of a deuterated compound like this compound are expected to be influenced by its altered metabolic rate. Following administration, the distribution to various tissues and the subsequent elimination from the body would be a function of its physicochemical properties and its interaction with metabolic enzymes and transporters.
Tissue Distribution:
The distribution of this compound into different tissues would likely follow that of its non-deuterated counterpart, n-butylamine, but with potential quantitative differences due to its increased metabolic stability. Tissues with high blood perfusion and those rich in enzymes capable of metabolizing amines, such as the liver and kidneys, would be key sites of distribution and potential accumulation. nih.gov Due to the reduced rate of metabolism, it is plausible that higher concentrations of the parent compound, N-Butyl-D9-amine, would be observed in various tissues over time compared to n-butylamine.
Hypothetical Tissue Distribution of N-Butyl-D9-amine vs. n-Butylamine in Rats (4 hours post-administration)
| Tissue | N-Butyl-D9-amine (ng/g) | n-Butylamine (ng/g) |
| Liver | 150 | 95 |
| Kidney | 210 | 130 |
| Lung | 85 | 50 |
| Heart | 40 | 25 |
| Brain | 20 | 12 |
| Adipose | 180 | 110 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected pharmacokinetic behavior of deuterated compounds and does not represent the results of an actual experimental study on this compound.
Excretion Profile:
The primary routes of excretion for small alkylamines and their metabolites are through urine and, to a lesser extent, feces. For this compound, a significant portion is expected to be excreted unchanged in the urine due to its increased resistance to metabolic breakdown. The slower metabolism would likely result in a prolonged excretion half-life compared to n-butylamine.
Hypothetical Cumulative Excretion of N-Butyl-D9-amine and n-Butylamine in Rats over 48 hours (% of administered dose)
| Excretion Route | N-Butyl-D9-amine | n-Butylamine |
| Urine | ||
| Unchanged Compound | 65% | 40% |
| Metabolites | 15% | 35% |
| Feces | ||
| Unchanged Compound | 5% | 2% |
| Metabolites | 3% | 8% |
| Total Recovered | 88% | 85% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected pharmacokinetic behavior of deuterated compounds and does not represent the results of an actual experimental study on this compound.
Comparative Metabolic Profiling in Biological Samples
A comparative metabolic profiling of this compound and n-butylamine in biological samples such as plasma, urine, and feces would provide direct evidence of the kinetic isotope effect on its biotransformation. The primary metabolic pathways for simple amines involve oxidation reactions catalyzed by enzymes such as cytochrome P450 (CYP450) and monoamine oxidases (MAO).
The deuteration of the n-butyl chain in N-Butyl-D9-amine is expected to significantly slow down the rate of oxidation at the carbon atoms. This would lead to a quantitative difference in the metabolite profile compared to n-butylamine. Specifically, a lower formation of oxidized metabolites would be anticipated.
Advanced analytical techniques are crucial for such comparative studies. For instance, methods involving derivatization with specific reagents followed by analysis with capillary electrophoresis-mass spectrometry (CE-MS) have been developed for the comparative metabolite profiling of various compounds in biological fluids like urine. nih.govnih.govcapes.gov.brresearchgate.netusask.ca A deuterated derivatizing reagent, N-butyl-d9-4-aminomethyl-pyridinium iodide, has been utilized to aid in the identification and quantification of metabolites. nih.govnih.govcapes.gov.brresearchgate.net
Hypothetical Comparative Metabolite Profile in Rat Urine (24-hour collection)
| Metabolite | N-Butyl-D9-amine Group (% of Total Metabolites) | n-Butylamine Group (% of Total Metabolites) | Putative Metabolic Pathway |
| 4-Aminobutanoic acid | 25% | 45% | Oxidation |
| 3-Hydroxybutylamine | 15% | 30% | Hydroxylation |
| N-Acetylbutylamine | 50% | 20% | Acetylation |
| Glucuronide Conjugate | 10% | 5% | Glucuronidation |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected metabolic pathways of simple amines and the anticipated impact of deuteration. It does not represent the results of an actual experimental study on this compound.
The hypothetical data suggests that for the N-Butyl-D9-amine group, there is a metabolic shift away from oxidative pathways towards conjugation pathways like acetylation. This is a plausible outcome of the kinetic isotope effect, where the slower oxidation of the deuterated butyl chain makes alternative metabolic routes more prominent.
Environmental and Atmospheric Chemistry Research of Deuterated Amines
Atmospheric Fate and Degradation Mechanisms of Amines
Aliphatic amines like n-butylamine are released into the atmosphere from various sources, including agricultural operations, industrial processes, and waste treatment facilities. d-nb.infocopernicus.org Once airborne, these compounds undergo chemical transformations that influence air quality and atmospheric composition. whiterose.ac.uk The atmospheric half-life of n-butylamine, reacting with photochemically-produced hydroxyl (OH) radicals, is estimated to be about 11 hours. nih.gov This reactivity underscores the importance of understanding its degradation pathways.
Photo-oxidation Studies and Product Formation
The primary degradation pathway for amines in the atmosphere is initiated by reaction with OH radicals. whiterose.ac.uknih.gov For primary amines like n-butylamine, this reaction proceeds mainly through the abstraction of a hydrogen atom from the amino (-NH2) group or from the carbon atom adjacent to the amino group (the α-carbon). nih.govacs.org
In the presence of nitrogen oxides (NOx), these initial reactions lead to a cascade of products. whiterose.ac.uk Studies on similar amines, such as tert-butylamine (B42293), have shown that this process generates products like nitramines and nitrosamines, which are of environmental concern. whiterose.ac.uk The oxidation of n-butylamine is also expected to form a variety of oxygenated and nitrogen-containing compounds, including aldehydes and imines. mdpi.comresearchgate.net For instance, research on the photocatalytic oxidation of n-butylamine has identified n-butyraldehyde as a product. mdpi.com
While direct photo-oxidation studies on N-Butyl-D9-amine (B565992) HCl are not common, this compound is essential for quantifying the reactants and products in experiments involving n-butylamine. By adding a known quantity of N-Butyl-D9-amine HCl to a sample, scientists can use techniques like mass spectrometry to accurately measure the concentration of n-butylamine and its degradation products, correcting for losses during sample preparation and analysis. amerigoscientific.comscioninstruments.com
Table 1: Key Atmospheric Reactions and Products of n-Butylamine
| Reactant | Oxidant | Major Products |
|---|---|---|
| n-Butylamine | OH radical | Butylaminyl radical, Amino-butyl radicals |
| Butylaminyl radical | NOx | Nitramines, Nitrosamines |
Aerosol Formation and Contribution to Atmospheric Particulate Matter
Amines play a significant role in the formation of secondary organic aerosol (SOA), which are microscopic particles suspended in the atmosphere that impact climate and human health. d-nb.infowhiterose.ac.uk There are two primary ways amines contribute to aerosol formation:
Acid-Base Reactions: Amines can react with atmospheric acids like nitric acid and sulfuric acid to form aminium salts. These salts generally have low volatility and can condense to form new particles or add mass to existing ones. whiterose.ac.uk
Oxidation Products: The products of amine photo-oxidation can have low enough vapor pressures to partition into the aerosol phase, contributing to SOA mass. d-nb.info
Chamber studies have demonstrated that the oxidation of n-butylamine, particularly by the nitrate (B79036) radical (NO3) which is prevalent at night, leads to substantial aerosol formation. d-nb.infocopernicus.org One study reported an aerosol mass yield of approximately 44% from the reaction of butylamine (B146782) with NO3 radicals. d-nb.infocopernicus.org The aerosol formed was identified as primarily organic, with proposed mechanisms involving the formation of imine products. researchgate.netcopernicus.org
Environmental Monitoring and Analytical Challenges
Accurately measuring the concentration of amines and their degradation products in the atmosphere is challenging due to their low concentrations (often at parts-per-trillion levels), reactivity, and tendency to stick to surfaces. copernicus.orgforcetechnology.com
Real-Time Measurements of Airborne Amines
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a powerful technique for the real-time, direct-injection measurement of volatile organic compounds, including amines, in the atmosphere. copernicus.orgionicon.com This method can detect amines at very low concentrations, down to single-digit parts-per-trillion by volume (pptv). copernicus.orgcopernicus.org PTR-MS instruments have been successfully deployed for monitoring amine emissions from industrial sources, such as carbon capture facilities, and in ambient air. ionicon.comresearchgate.net However, the accuracy of these real-time measurements can be affected by humidity and the presence of other compounds like ammonia (B1221849), often requiring sample dilution or other pretreatment steps to ensure reliable quantification. researchgate.net
Sampling and Analysis of Degradation Products
Offline analysis involves collecting samples from the air and analyzing them in a laboratory. A common method involves drawing air through an impinger containing an acidic solution to trap the amines or using adsorbent tubes. nih.govgassnova.no The collected compounds are then analyzed, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). gassnova.noscispace.comifpenergiesnouvelles.fr
This is where this compound becomes crucial. In a process called isotope dilution, a precise amount of the deuterated standard is added to the sample at the beginning of the analytical process. amerigoscientific.comrsc.org Because this compound is chemically almost identical to n-butylamine, it experiences the same potential losses during extraction, cleanup, and instrumental analysis. scioninstruments.comwaters.com However, the mass spectrometer can distinguish between the deuterated standard and the non-deuterated target analyte due to their mass difference. By measuring the ratio of the analyte to the deuterated internal standard, analysts can calculate the original concentration of n-butylamine with high accuracy and precision, effectively correcting for matrix effects and sample loss. amerigoscientific.comifpenergiesnouvelles.frmusechem.com This approach is vital for quantifying the trace amounts of degradation products formed in atmospheric simulation chambers and in real-world environmental samples. acs.orgresearchgate.net
Role of Deuterated Compounds in Environmental Impact Assessments
Deuterated compounds, also known as stable isotope-labeled (SIL) compounds, are indispensable tools in environmental impact assessments. amerigoscientific.comlgcstandards.com Their use as internal standards in mass spectrometry-based methods provides the "gold standard" for quantitative analysis. scioninstruments.comrsc.org
The key advantages of using compounds like this compound in environmental studies include:
Improved Accuracy and Precision: They correct for variations in sample extraction and instrumental response, leading to more reliable data. amerigoscientific.commusechem.com
Compensation for Matrix Effects: Environmental samples (air, water, soil) are complex matrices. Co-extracted substances can suppress or enhance the analyte signal in the mass spectrometer. A co-eluting SIL internal standard experiences the same matrix effects, allowing for accurate correction. waters.com
Reliable Quantification at Low Levels: By improving the signal-to-noise ratio and correcting for losses, SIL standards enable the accurate measurement of pollutants at the trace levels often found in the environment. musechem.com
In the context of n-butylamine, its potential to form harmful degradation products like nitrosamines and contribute to particulate matter necessitates accurate exposure assessments. whiterose.ac.uk By enabling precise quantification of n-butylamine and its derivatives in the air, this compound plays a fundamental role in providing the high-quality data needed to evaluate the environmental risks associated with amine emissions and to ensure compliance with environmental regulations. musechem.comlgcstandards.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| N-Butyl-D9-amine hydrochloride | This compound |
| n-Butylamine | Butan-1-amine |
| Hydroxyl radical | OH |
| Nitrogen oxides | NOx |
| Nitrate radical | NO3 |
| tert-Butylamine | tBA |
| n-Butyraldehyde | Butanal |
| Nitric acid | - |
| Sulfuric acid | - |
| Ammonia | - |
Tracing Amine Emissions and Environmental Pathways
The use of isotopically labeled compounds is a powerful tool in environmental science for tracing the movement and transformation of substances in ecosystems. lobachemie.com this compound, a deuterated form of n-butylamine, serves as an effective tracer for studying amine emissions from various sources, including industrial activities and agricultural practices. The fundamental principle behind this application lies in the distinct mass of the deuterated compound compared to its naturally occurring, non-deuterated counterpart. youtube.com This mass difference allows for precise tracking and quantification using mass spectrometry techniques. acs.org
The process of using this compound as a tracer involves releasing a known quantity of the compound from a specific emission source. As it disperses into the atmosphere and deposits in different environmental compartments like soil and water, its pathway can be monitored. researchgate.net Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to detect and quantify the deuterated amine in environmental samples. researchgate.netnih.govcdc.gov The high sensitivity of these techniques enables the detection of even trace amounts of the labeled compound, making it possible to distinguish the targeted emissions from background levels of other amines. acs.org
Below is a data table comparing the properties of n-Butylamine and its deuterated analogue.
| Property | n-Butylamine | N-Butyl-D9-amine |
| Chemical Formula | C₄H₁₁N | C₄H₂D₉N |
| Molecular Weight | 73.14 g/mol | 82.19 g/mol |
| Boiling Point | 78 °C | Similar to n-Butylamine |
| Appearance | Colorless liquid | Colorless liquid |
| Odor | Ammonia-like, fishy nih.gov | Ammonia-like, fishy |
| Primary Application in this Context | Industrial chemical, pollutant | Environmental tracer |
Assessing Toxicity of Degradation Products
Once released into the atmosphere, amines like n-butylamine undergo photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. whiterose.ac.uk This degradation process leads to the formation of a variety of secondary products. The atmospheric degradation of n-butylamine is expected to yield several compounds, including butanal, and nitrogen-containing products like imines, amides, nitrosamines, and nitramines. whiterose.ac.uk
Of these degradation products, nitrosamines and nitramines are of significant environmental and health concern because many are known or suspected carcinogens. whiterose.ac.uk For example, N-nitroso-di-n-butylamine is a compound that may be formed from n-butylamine and is reasonably anticipated to be a human carcinogen. The atmospheric reactions leading to these toxic compounds are complex and depend on various factors, including the concentrations of nitrogen oxides (NOx) and sunlight intensity. nilu.no
The use of this compound is particularly valuable in this context. Because the deuterium (B1214612) atoms are retained during the chemical transformations, the degradation products formed from the tracer compound will also be deuterated. This isotopic signature allows researchers to specifically identify and quantify the degradation products originating from the source being studied. This helps in accurately assessing the formation rates and environmental concentrations of potentially toxic compounds like N-nitroso-n-butylamine-d18, distinguishing them from the same compounds that might be formed from other natural or anthropogenic sources of amines. This detailed understanding of degradation pathways and product formation is essential for conducting accurate risk assessments. mdpi.com
The following table summarizes potential degradation products of n-butylamine and their associated toxicity information.
| Degradation Product Class | Example Compound | Potential Health Effects |
| Aldehydes | Butanal | Respiratory irritation. |
| Imines | Butanimine | Data is limited, but generally considered reactive. |
| Amides | N-Butylformamide | Generally lower toxicity than parent amine, but data is sparse. |
| Nitrosamines | N-Nitroso-n-butylamine | Suspected carcinogen. epa.gov |
| Nitramines | N-Nitro-n-butylamine | Less carcinogenic than corresponding nitrosamines, but still a health concern. whiterose.ac.uk |
Computational Chemistry and Theoretical Studies on N Butyl D9 Amine Hcl Systems
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are instrumental in exploring the potential energy surfaces of chemical reactions. For N-Butyl-D9-amine (B565992) HCl, these calculations can predict the stability of reactants, products, and intermediates, as well as the energy barriers of transition states. This information is crucial for understanding reaction kinetics and mechanisms.
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. In the context of N-Butyl-D9-amine HCl, DFT can be employed to investigate various chemical transformations. For instance, in a hypothetical reaction involving the α-amination of a secondary amine, DFT calculations can elucidate the reaction pathway. nih.gov Geometry optimizations are typically performed using a functional like M06-2X with a basis set such as 6-31+G(d,p), which has been shown to be effective for main-group elements and reaction barrier heights. nih.gov
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving N-Butyl-amine HCl and this compound
| Parameter | N-Butyl-amine HCl (kcal/mol) | This compound (kcal/mol) |
| Reactant (Relative Energy) | 0.00 | 0.00 |
| Transition State (Activation Energy) | 22.5 | 23.1 |
| Product (Reaction Energy) | -15.2 | -15.0 |
Note: This table presents hypothetical data to illustrate the expected differences based on DFT calculations. The slightly higher activation energy for the deuterated compound is indicative of a primary kinetic isotope effect.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark data for complex systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine the understanding of reaction energetics in deuterated systems.
For this compound, ab initio calculations would be particularly useful for accurately determining the subtle electronic and structural effects of deuteration. These methods can provide a more precise description of electron correlation, which is important for capturing the weak interactions that can be influenced by isotopic substitution. The results from ab initio calculations can be used to validate the findings from DFT studies and provide a deeper understanding of the underlying physics governing the behavior of the deuterated molecule.
Modeling of Kinetic Isotope Effects
The replacement of hydrogen with deuterium (B1214612) often leads to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Modeling KIEs provides valuable information about the rate-determining step of a reaction and the nature of the transition state.
Computational models can predict the magnitude of the KIE (kH/kD) by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The Bigeleisen equation, which is derived from transition state theory, provides a framework for these calculations. The primary contribution to the KIE arises from the difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds that are being broken or formed in the rate-determining step.
For a reaction involving the cleavage of a C-H bond on the butyl chain of N-Butyl-amine HCl, the corresponding reaction with this compound would be expected to be slower, resulting in a kH/kD > 1. The magnitude of this effect and its dependence on temperature can be modeled. mdpi.com For example, a reaction involving a C-H functionalization step being rate-determining can show a significant KIE. nih.gov
Table 2: Predicted Kinetic Isotope Effects for a Hypothetical C-H Bond Cleavage Reaction of N-Butyl-amine HCl
| Temperature (K) | Predicted kH/kD |
| 273 | 4.1 |
| 298 | 3.5 |
| 323 | 3.0 |
Note: This table contains hypothetical data illustrating the expected trend of a decreasing primary KIE with increasing temperature.
Beyond predicting the magnitude of the KIE, computational modeling allows for a detailed understanding of the molecular origins of these effects. By visualizing the vibrational modes of the transition state, chemists can identify which motions are most affected by isotopic substitution. This analysis can confirm whether the KIE is primary (involving the breaking or forming of a bond to the isotope) or secondary (resulting from isotopic substitution at a position not directly involved in bond breaking/formation).
In the case of this compound, deuteration of the entire butyl group would lead to a combination of primary and secondary effects depending on the specific reaction. Computational analysis can dissect these contributions, providing a comprehensive picture of how deuteration influences the reaction dynamics at a molecular level.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules over time. acs.org For this compound, MD simulations can reveal how deuteration affects its flexibility, solvation, and interactions with its environment.
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov These simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. The deuteration of the butyl chain will slightly increase the mass of the molecule, which can subtly alter its dynamic properties, such as rotational and vibrational frequencies.
Prediction of Spectroscopic Signatures and Vibrational Frequencies
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting its infrared (IR) and Raman spectroscopic signatures. These predictions are crucial for understanding its vibrational modes and the structural effects of extensive deuteration.
The theoretical prediction of vibrational frequencies typically involves optimizing the molecular geometry of the compound in its ground state, followed by frequency calculations. Methods like DFT with hybrid functionals such as B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), are commonly employed for their balance of accuracy and computational cost. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for better agreement with experimental data. researchgate.net
For the this compound system, the primary focus is on how the substitution of all nine hydrogen atoms on the butyl chain with deuterium (the -d9 isotope) alters the vibrational spectrum compared to the non-deuterated n-butylamine hydrochloride. The increased mass of deuterium (D) compared to protium (B1232500) (¹H) leads to significant shifts in the vibrational frequencies of modes involving the C-D bonds.
The most pronounced effects are observed in the C-D stretching and bending regions. The stretching vibrations of C-H bonds typically appear in the 2800–3000 cm⁻¹ range. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are predicted to shift to a much lower frequency, approximately in the 2100–2250 cm⁻¹ range. This shift can be estimated using the reduced mass relationship for a simple harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass.
A theoretical investigation would yield a detailed list of vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. This allows for a complete assignment of the experimental spectrum, should one be measured. While specific computational studies on this compound are not prevalent in the literature, predictions can be made based on well-established computational methods and data from analogous molecules. whiterose.ac.ukmdpi.com
Below are data tables summarizing the known experimental frequencies for n-butylamine hydrochloride and the theoretically predicted frequencies for its N-Butyl-D9-amine counterpart.
Interactive Data Table: Experimental vs. Predicted Vibrational Frequencies (cm⁻¹)
Users can filter the table by vibrational mode type to compare the expected spectral changes upon deuteration.
| Vibrational Mode | n-Butylamine HCl (Experimental) | This compound (Predicted) | Primary Atomic Motion |
| N-H Stretch | 3180-3030 (broad, strong) | 3180-3030 (broad, strong) | N-H bond stretching |
| C-H Stretch | 2985-2805 (strong) | Not Present | C-H bond stretching |
| C-D Stretch | Not Present | ~2250-2100 (strong) | C-D bond stretching |
| N-H Bending | ~1612-1513 (medium) | ~1612-1513 (medium) | N-H bond angle bending |
| C-H Bending | ~1477-1376 (medium) | Not Present | C-H bond angle bending |
| C-D Bending | Not Present | ~1050-950 (medium) | C-D bond angle bending |
| C-N Stretch | ~1218 (weak) | ~1200 (weak) | C-N bond stretching |
| C-C Stretch | ~1000-800 (weak) | ~950-750 (weak) | C-C bond stretching |
Note: Predicted values for this compound are estimated based on established isotopic shift principles and data from related non-deuterated compounds. wisc.educdnsciencepub.com Precise values would require specific DFT calculations.
Detailed Research Findings:
Computational studies on related deuterated and non-deuterated amines provide a framework for these predictions:
DFT Calculations: Quantum chemical calculations using methods like M06-2X or MP2 have been successfully applied to study the atmospheric degradation of tert-butylamine (B42293), a structural isomer. whiterose.ac.uk These studies calculate stationary points on the potential energy surface and can derive vibrational frequencies to identify molecules.
Isotopic Effects: The effect of deuteration on the amino group (N-D) has been studied for piperidine (B6355638) hydrochloride, where the N-H stretching bands between 2800 and 2400 cm⁻¹ were significantly attenuated and shifted upon deuteration. cdnsciencepub.com A similar, but distinct, effect is seen with alkyl chain deuteration, where the C-H region is replaced by the C-D region at lower wavenumbers.
Vibrational Assignments: For complex molecules, complete vibrational assignments are often performed with the aid of theoretical calculations that determine the total energy distribution (TED) of the vibrational modes. researchgate.net This would be essential for definitively assigning each predicted frequency in this compound to specific atomic motions (e.g., distinguishing between CD₂, CD₃ symmetric and asymmetric stretches and bends).
Purity Assessment, Stability, and Quality Control in Research Applications
Purity Determination Methodologies
The comprehensive assessment of N-Butyl-D9-amine (B565992) hcl purity involves evaluating both its chemical and isotopic purity. These two aspects are critical as they can significantly influence the outcomes of experiments where this compound is used, particularly in quantitative analysis.
Chromatographic Purity (HPLC, GC)
Chromatographic techniques are essential for determining the chemical purity of N-Butyl-D9-amine hcl, identifying and quantifying any non-deuterated or other organic impurities.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of amine hydrochlorides. The separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as sodium dihydrogen phosphate, with the pH adjusted to ensure the analyte is in its ionized form for good peak shape and retention. google.com Detection is commonly performed using an ultraviolet (UV) detector. google.com For compounds lacking a strong chromophore, derivatization with an agent like dansyl chloride can be employed to facilitate fluorimetric detection. nih.gov
Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile amines. To analyze amines like n-butylamine, which can exhibit poor peak shape due to their basicity, specialized columns and techniques are often required. labrulez.com The use of a deactivated column, often treated with a base like potassium hydroxide, is necessary to prevent peak tailing caused by adsorption of the amine to active sites on the column. labrulez.com Packed columns with materials like Chromosorb or porous polymer packings such as Tenax-GC can be effective. bre.com A Flame Ionization Detector (FID) is typically used for quantification due to its excellent sensitivity and linear range for organic compounds.
Below is a table with representative parameters for chromatographic analysis.
| Parameter | HPLC | GC |
| Column | Reverse-Phase C18, 4 µm, 150 mm x 3.9 mm nih.gov | Packed column (e.g., Carbopack B/4% Carbowax 20M/0.8% KOH) or a capillary column designed for amines labrulez.com |
| Mobile Phase/Carrier Gas | Acetonitrile/Ammonium (B1175870) Acetate Buffer Gradient nih.gov | Helium or Nitrogen bre.com |
| Flow Rate | 1.0 mL/min google.com | e.g., 120 mL/min for packed columns labrulez.com |
| Column Temperature | 30 °C google.com | Isothermal (e.g., 130 °C) or Temperature Programmed labrulez.combre.com |
| Detector | UV (e.g., 254 nm) or Fluorescence (with derivatization) google.comnih.gov | Flame Ionization Detector (FID) |
| Injection Volume | 10-20 µL google.comnih.gov | 0.05-1 µL labrulez.com |
Isotopic Purity Assessment (Mass Spectrometry, NMR)
Determining the extent and location of deuterium (B1214612) incorporation is crucial for the proper use of this compound as an internal standard or for mechanistic studies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity and enrichment. rsc.org By analyzing the mass-to-charge ratio (m/z), HRMS can distinguish between the deuterated compound and its non-deuterated counterparts. The isotopic distribution pattern of the molecular ion cluster is analyzed to calculate the percentage of molecules that are fully deuterated (d9) versus those with lower degrees of deuteration (d1 to d8) or no deuteration (d0). rsc.orggovinfo.gov Techniques like electrospray ionization (ESI) are commonly used, and for quantitative analysis, multiple-reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) can provide high selectivity and sensitivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides invaluable information on the structural integrity and the specific sites of deuteration. rsc.org In ¹H NMR, the absence or significant reduction of signals at the positions where deuterium has been substituted confirms successful labeling. Quantitative NMR (qNMR) can be used to determine the isotopic enrichment by comparing the integral of a residual proton signal in the deuterated position to the integral of a signal from a non-deuterated part of the molecule or an internal standard. rsc.org ¹³C and ¹¹B NMR can also be employed for structural confirmation. mdpi.com
Stability Studies under Diverse Conditions
Understanding the stability of this compound is critical for ensuring its integrity from synthesis through to its application in the laboratory. Stability studies evaluate the effects of various environmental factors on the compound.
Thermal and Hydrolytic Stability of Hydrochloride Salts
Amine hydrochlorides are generally more stable than their free base forms. The salt form reduces the volatility and susceptibility to oxidative degradation. cymitquimica.com However, they can still be subject to degradation under certain conditions.
Thermal Stability: Thermal degradation of amines can occur at elevated temperatures, often consistent with conditions in a GC injector or during certain chemical reactions. postnova.com The presence of deuterium can affect thermal stability; for some compounds, deuteration has been shown to increase the decomposition temperature due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. rsc.org Studies on various amines show that thermal degradation can be influenced by the presence of CO2 and other contaminants. mdpi.com Differential Scanning Calorimetry (DSC) is a technique used to investigate thermal stability by measuring the onset temperature of decomposition. cetjournal.it
Hydrolytic Stability: As a hydrochloride salt, this compound is highly soluble in water. cymitquimica.com The stability of the compound in aqueous solution is an important consideration. While the C-N bond is generally stable, prolonged exposure to extreme pH and high temperatures could potentially lead to hydrolysis, although this is less common for simple alkylamines under typical laboratory conditions. The hydrochloride salt form helps to maintain a stable, slightly acidic pH in solution, which can prevent degradation pathways that might occur under strongly basic conditions.
Long-Term Storage and Handling Considerations
Proper storage and handling are paramount to maintaining the purity and stability of this compound over time.
Long-Term Storage: For long-term storage, it is recommended to keep the compound at low temperatures, such as 2 to 8°C or even -20°C, in a tightly sealed container to protect it from moisture and light. theclinivex.comamericanchemicalsuppliers.com The material is often packaged under an inert atmosphere like argon to prevent potential degradation from atmospheric components. lipomed-shop.com Because the hydrochloride salt can be hygroscopic, storage in a dry environment, such as in a desiccator, is crucial to prevent the absorption of water, which could affect the compound's mass and potentially facilitate degradation. industry.gov.au
Handling: When handling deuterated compounds, care should be taken to avoid isotopic dilution. This includes using dry solvents and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent exchange of deuterium with protons from atmospheric moisture. gassnova.no For hydrochloride salts, which can be corrosive or irritating, appropriate personal protective equipment should be used. ilo.org
Reference Standards and Certified Reference Materials (CRMs)
The use of well-characterized reference materials is a cornerstone of quality control in analytical science.
Reference Standards: A reference standard is a highly purified compound used for qualitative identification or quantitative analysis. For this compound, this would be a batch of the compound that has been thoroughly characterized for its chemical and isotopic purity. These standards are crucial for method validation, instrument calibration, and as internal standards in quantitative mass spectrometry. honeywell.com
Certified Reference Materials (CRMs): A CRM is a reference standard that comes with a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability. lipomed-shop.comindustry.gov.ausigmaaldrich.com For this compound, a CRM would have certified values for chemical purity (e.g., >99%) and isotopic enrichment (e.g., >98 atom % D). theclinivex.com The certification process is rigorous, often performed under ISO 17034 and ISO/IEC 17025 accreditation, and involves a combination of analytical techniques to establish the certified value, such as GC-FID, qNMR, and mass spectrometry. lipomed-shop.comindustry.gov.au Using a CRM provides a higher level of confidence and traceability for analytical results, which is essential in regulated environments and for ensuring the comparability of results between different laboratories.
The table below summarizes the key quality control parameters for a typical this compound reference material.
| Parameter | Typical Specification | Analytical Technique(s) |
| Chemical Purity | ≥98% | HPLC, GC-FID |
| Isotopic Enrichment | ≥98 atom % D | HRMS, NMR |
| Identity | Conforms to structure | IR, MS, NMR |
| Volatiles (e.g., water) | <0.5% | Karl Fischer Titration |
| Non-volatile Residue | <0.2% | Thermogravimetric Analysis (TGA) |
Development and Validation of Deuterated Standards
The development of deuterated standards like this compound is a meticulous process aimed at ensuring high isotopic enrichment and chemical purity. These standards are indispensable in analytical techniques, particularly mass spectrometry (MS), where they serve as internal references for the accurate quantification of their non-labeled counterparts. vulcanchem.com The introduction of a known quantity of the deuterated standard into a sample allows for the correction of variations that may occur during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.
The validation of these standards is a critical step that involves a battery of analytical tests. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the chemical purity and structural integrity of the compound. pharma-industry-review.com Mass spectrometry is employed to verify the isotopic enrichment, ensuring that the deuterium labeling is at the specified level, often aiming for an isotopic purity of 98% or greater. otsuka.co.jp For instance, some suppliers specify an isotopic enrichment of 99 atom % D for this compound. theclinivex.com This high level of enrichment is crucial to minimize any potential interference from naturally occurring isotopes and to ensure a distinct mass shift from the non-labeled analyte. vulcanchem.com
The validation process also establishes the compound's suitability for specific applications. For example, in metabolic studies, deuterated compounds are used to trace the metabolic fate of molecules within biological systems. vulcanchem.com In quantitative bioanalysis, they are essential for constructing calibration curves and ensuring the reliability of the measurements. nih.gov The development and validation of these standards are foundational to their role in producing robust and reproducible scientific data. nist.gov
Table 1: Analytical Techniques for Deuterated Standard Validation
| Analytical Technique | Purpose | Key Parameters Assessed |
| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and separate the compound from any impurities. pharma-industry-review.com | Purity (%), Retention Time |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the deuterium labels. pharma-industry-review.com | Chemical Shift, Isotopic Enrichment |
| Mass Spectrometry (MS) | To determine the isotopic purity and confirm the mass shift from the non-labeled analog. vulcanchem.com | Isotopic Abundance, Mass-to-Charge Ratio |
Quality Assurance and Quality Control in Research Laboratories
The integrity of research findings heavily relies on a robust quality management system (QMS) within the laboratory. standardmethods.org This system encompasses both quality assurance (QA) and quality control (QC) practices that govern the handling and use of research chemicals like this compound. QA involves the systematic processes and procedures designed to ensure that a product or service meets specified requirements, while QC refers to the specific tests and inspections performed to ensure the quality of a product. nih.gov
For laboratories utilizing deuterated standards, a comprehensive QA/QC program is essential. standardmethods.org This begins with the proper storage of the compounds. While many stable isotope-labeled compounds can be shipped at room temperature, specific storage conditions, such as refrigeration at +4°C, may be required to maintain long-term stability. theclinivex.comlgcstandards.com It is also crucial to prevent exposure to conditions that could lead to degradation, such as the presence of certain reactive species in humidity-controlled environments. researchgate.net
The QC process in a research setting often involves the regular analysis of QC samples, which are samples with a known concentration of the analyte and the internal standard. nih.gov This allows for the monitoring of the analytical method's performance over time and ensures the consistency of the results. The use of internal standards like this compound is a key QC measure, with a vast majority of laboratories using them to assess data quality. nih.gov
Furthermore, adherence to standard operating procedures (SOPs) is a critical component of QA. standardmethods.org These SOPs should detail every aspect of the experimental workflow, from sample preparation to data analysis. By following validated procedures, laboratories can minimize variability and ensure that the data generated is reliable and can be compared with results from other studies. nist.gov The Certificate of Analysis (CoA) provided by the supplier for compounds like this compound is an important document in the QA/QC framework, as it provides detailed information on the compound's purity and isotopic enrichment. pharma-industry-review.comsimsonpharma.com
Table 2: Key QA/QC Practices for Using Deuterated Standards
| Practice | Description | Importance |
| Proper Storage | Adhering to recommended storage conditions (e.g., temperature, humidity) to prevent degradation. theclinivex.comlgcstandards.comresearchgate.net | Maintains compound stability and integrity. |
| Use of QC Samples | Regular analysis of samples with known concentrations of the analyte and internal standard. nih.gov | Monitors analytical performance and ensures data consistency. |
| Adherence to SOPs | Following standardized and validated procedures for all experimental work. standardmethods.org | Minimizes variability and ensures reproducibility. |
| Review of CoA | Verifying the supplier's Certificate of Analysis for purity and isotopic enrichment data. pharma-industry-review.comsimsonpharma.com | Confirms the quality of the starting material. |
| Method Validation | Ensuring the analytical method is suitable for its intended purpose. pharma-industry-review.comnist.gov | Guarantees the accuracy and reliability of the results. |
Future Research Directions and Emerging Applications of Deuterated N Butylamine Hydrochloride
Advanced Analytical Techniques for Trace Analysis
The presence of deuterium (B1214612) in N-Butyl-D9-amine (B565992) hcl provides a unique isotopic signature that can be exploited for highly sensitive and specific trace analysis.
Key Research Areas:
High-Resolution Mass Spectrometry (HRMS): This is a cornerstone technique for the analysis of deuterated compounds. ufz.desemanticscholar.org It allows for the precise determination of the mass-to-charge ratio of ions, easily distinguishing between the deuterated compound and its non-deuterated counterpart. solubilityofthings.com The use of deuterated internal standards, such as N-Butyl-D9-amine hcl, is crucial for accurate quantification in complex matrices by compensating for variations during sample preparation and analysis. acs.orgresolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) provides a direct method for observing the deuterium atoms within a molecule, offering detailed structural information. solubilityofthings.comsimsonpharma.com This technique is invaluable for confirming the position and extent of deuteration in synthesized compounds. simsonpharma.com
Chromatographic Methods: Techniques like liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS), are essential for separating the deuterated analyte from complex mixtures before detection. ufz.desemanticscholar.org These hyphenated techniques provide both high separation efficiency and sensitive, specific detection. semanticscholar.org
Interactive Table: Comparison of Analytical Techniques for Deuterated Compounds
| Analytical Technique | Principle | Advantages for Deuterated Compounds |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. solubilityofthings.com | High sensitivity and specificity for distinguishing isotopes. semanticscholar.orgsolubilityofthings.com |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei. solubilityofthings.com | Provides direct structural information and confirms deuteration sites. solubilityofthings.comsimsonpharma.com |
| LC-MS/GC-MS | Combines separation and detection. ufz.desemanticscholar.org | Enables analysis of complex mixtures with high accuracy. semanticscholar.org |
Novel Applications in Medical Imaging and Diagnostics
Deuterated compounds are emerging as powerful tools in medical imaging, offering new ways to visualize and quantify biological processes.
Key Research Directions:
Positron Emission Tomography (PET): While not directly using this compound, the principles of deuteration are being applied to develop novel PET imaging agents. google.com Substituting hydrogen with deuterium in PET ligands can alter their metabolic stability, potentially leading to improved imaging characteristics. google.com
Deuterium MRI (dMRI): This innovative technique directly images the distribution of deuterated compounds in the body. nih.govacs.org Deuterated nanopolymers have been successfully used for renal and lymphatic imaging. nih.govacs.org this compound could potentially be incorporated into such nanostructures to act as a novel contrast agent for quantitative mapping of physiological processes. nih.gov
Metabolic Imaging: Deuterated glucose is already used to quantify and image cellular metabolism in vivo. nih.govacs.org The development of other deuterated metabolic substrates, potentially derived from or analogous to n-butylamine, could provide new insights into specific metabolic pathways.
Development of New Deuterated Pharmaceutical Candidates
The "deuterium switch" is a recognized strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs. acs.orgresearchgate.net
Key Research Areas:
Improved Metabolic Stability: The stronger C-D bond can slow down metabolism by cytochrome P450 enzymes, leading to a longer drug half-life and potentially reduced dosing frequency. acs.orgresearchgate.net This is a primary driver for the development of deuterated drugs. bionauts.jp
Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites. bionauts.jp
Enhanced Efficacy: A more stable and longer-lasting drug can lead to improved therapeutic outcomes. acs.org
Building Block for Synthesis: this compound can serve as a deuterated building block for the synthesis of more complex pharmaceutical candidates. chemrxiv.orgresearchgate.net
The first FDA-approved deuterated drug, deutetrabenazine, has paved the way for more deuterated pharmaceuticals to enter clinical trials. researchgate.netresearchgate.net
Enhanced Mechanistic Insights into Complex Chemical and Biological Systems
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. The KIE is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. scielo.org.mx
Key Research Areas:
Reaction Pathway Elucidation: By strategically placing deuterium atoms in a molecule and measuring the reaction rates, chemists can determine which C-H bonds are broken in the rate-determining step of a reaction. thalesnano.comresearchgate.net
Enzyme Mechanism Studies: The KIE is widely used to study the mechanisms of enzyme-catalyzed reactions, providing insights into substrate binding and catalysis. nih.gov For instance, studies on amine oxidases have utilized deuterated amines to understand the catalytic process. nih.gov
Atmospheric Chemistry: The atmospheric degradation of amines is a complex process. Studies using deuterated amines like tert-butylamine-d9 have provided mechanistic insights into their reactions with atmospheric radicals. whiterose.ac.uk
Role in Sustainable Chemistry and Environmental Remediation
The unique properties of deuterated compounds also lend themselves to applications in green chemistry and environmental science.
Key Research Areas:
Flow Chemistry for Deuteration: Developing efficient and practical methods for synthesizing deuterated compounds is crucial. nih.gov Flow chemistry offers a promising approach for controlled and sustainable deuteration reactions. researchgate.netnih.gov
Deuterium Oxide (D₂O) as a Green Deuterium Source: Utilizing D₂O as the deuterium source is a cost-effective and environmentally friendly approach for deuteration reactions. acs.orguni-rostock.dersc.org
Environmental Tracers: Deuterated compounds can be used as tracers to follow the fate and transport of pollutants in the environment. Their unique mass makes them easily distinguishable from naturally occurring compounds.
Interdisciplinary Research Integrating Deuterated Amine Chemistry
The applications of deuterated amines like this compound are not confined to a single discipline but extend to various interdisciplinary fields.
Key Research Areas:
Materials Science: Deuterated polymers exhibit enhanced stability, making them valuable for high-performance applications like organic light-emitting diodes (OLEDs). resolvemass.cauni-rostock.de The incorporation of deuterated amines into polymer structures could lead to novel materials with improved properties.
Biocatalysis: Enzymes are being explored for the selective synthesis of deuterated noncanonical amino acids, which are valuable building blocks for drug discovery. nih.gov This approach offers a green and highly selective method for deuterium incorporation. nih.gov
Catalysis: Research into new catalysts for selective C-H activation and deuteration is a vibrant area. uni-rostock.dersc.org For example, manganese-catalyzed deuteration using transient directing groups has shown promise for labeling weakly coordinating substrates. uni-rostock.dersc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Butyl-D9-amine HCl with high isotopic purity?
- Methodology : Synthesis typically involves deuteration of the precursor molecule using deuterated reagents (e.g., D₂O or deuterated acids). For this compound, ensure complete deuteration at all nine hydrogen positions by verifying reaction conditions (temperature, catalyst, and reaction time) through kinetic studies. Post-synthesis, purify via recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) to minimize isotopic dilution. Confirm purity using quantitative NMR (qNMR) and mass spectrometry (MS) to detect residual protiated species .
- Validation : Cross-check with isotopic ratio mass spectrometry (IRMS) to ensure ≥98 atom% D, as specified for deuterated compounds in analytical standards .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
NMR : Use ¹H-NMR to confirm the absence of protiated signals (deuterium incorporation) and ¹³C-NMR to verify the carbon backbone.
Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns, ensuring the molecular ion cluster matches the expected D9 profile.
Elemental Analysis : Quantify chlorine content via titration or ICP-MS to validate stoichiometry of the HCl salt .
- Data Interpretation : Compare results with PubChem or NIST reference data for analogous deuterated amines .
Advanced Research Questions
Q. How can isotopic impurities in this compound impact metabolic tracing studies, and how are these mitigated?
- Challenges : Protiated contaminants (e.g., D8 or D7 species) may skew kinetic isotope effects (KIE) or introduce noise in mass spectrometry-based metabolic flux analysis.
- Mitigation Strategies :
- Chromatographic Separation : Use deuterium-sensitive LC-MS methods (e.g., HILIC columns) to resolve isotopic variants.
- Pre-Experimental Calibration : Create standard curves with synthetically mixed D9/D8 standards to quantify impurity thresholds .
- Statistical Validation : Apply ANOVA to assess variability introduced by impurities and adjust metabolic models accordingly .
Q. What experimental design principles are critical for using this compound in deuterium labeling studies of enzyme mechanisms?
- Key Factors :
Control Experiments : Include non-deuterated controls to isolate isotope effects.
Reaction Monitoring : Use time-resolved NMR or stopped-flow techniques to capture deuterium incorporation rates.
Environmental Controls : Maintain inert atmospheres (e.g., N₂ gloveboxes) to prevent deuterium exchange with ambient moisture .
- Ethical and Reporting Standards : Adhere to NIH guidelines for preclinical research, including detailed documentation of synthetic protocols and analytical validation steps .
Q. How should researchers address contradictions in deuterium retention data across replicate experiments?
- Root Cause Analysis :
- Sample Handling : Check for exposure to humidity during storage, which accelerates H/D exchange.
- Instrument Calibration : Verify MS and NMR calibration using certified reference materials (e.g., NIST-traceable standards).
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using deuterated amines?
- Regression Models : Use nonlinear regression (e.g., Hill equation) to model dose-response curves.
- Error Propagation : Account for isotopic purity uncertainties using Monte Carlo simulations.
- Software Tools : Leverage platforms like GraphPad Prism or R packages (e.g.,
nlme) for robust statistical validation .
Q. How can researchers ensure reproducibility when adapting literature protocols for this compound synthesis?
- Protocol Enhancements :
- Detailed Replication : Specify exact grades of deuterated solvents (e.g., 99.9% D₂O) and catalyst batches.
- Open-Source Data Sharing : Publish raw NMR/MS spectra and synthetic logs in supplementary materials.
Safety and Compliance
Q. What safety protocols are essential for handling this compound in electrophysiology studies?
- PPE Requirements : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, per OSHA guidelines.
- Documentation : Maintain SDS logs aligned with institutional safety committees, referencing analogs like ethylamine safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
